molecular formula C15H18Cl2O B15473522 1-Nonen-3-one, 1-(3,4-dichlorophenyl)- CAS No. 51469-53-5

1-Nonen-3-one, 1-(3,4-dichlorophenyl)-

Cat. No.: B15473522
CAS No.: 51469-53-5
M. Wt: 285.2 g/mol
InChI Key: NDUOAXFSJRXWNF-VQHVLOKHSA-N
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Description

1-Nonen-3-one, 1-(3,4-dichlorophenyl)- is a ketone derivative featuring a 3,4-dichlorophenyl substituent. This moiety is commonly associated with bioactive properties, including antimicrobial, herbicidal, and pharmaceutical activities . The dichlorophenyl group enhances molecular stability and lipophilicity, influencing binding affinity in biological systems .

Properties

CAS No.

51469-53-5

Molecular Formula

C15H18Cl2O

Molecular Weight

285.2 g/mol

IUPAC Name

(E)-1-(3,4-dichlorophenyl)non-1-en-3-one

InChI

InChI=1S/C15H18Cl2O/c1-2-3-4-5-6-13(18)9-7-12-8-10-14(16)15(17)11-12/h7-11H,2-6H2,1H3/b9-7+

InChI Key

NDUOAXFSJRXWNF-VQHVLOKHSA-N

Isomeric SMILES

CCCCCCC(=O)/C=C/C1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CCCCCCC(=O)C=CC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-3-phenylurea (Triclocarban, TCC)

  • Structure : Urea backbone with 3,4-dichlorophenyl and phenyl substituents.
  • Applications : Widely used as an antimicrobial agent in cosmetics (soaps, detergents) and plastics .
  • Safety Concerns: Potential ecological risks due to persistence and bioaccumulation .
  • Synthesis : Derived from condensation reactions involving dichlorophenyl precursors .

1-(3,4-Dichlorophenyl)-3-methylurea (Diuron Metabolite)

  • Structure : Methyl-substituted urea.
  • Applications : Metabolite of the herbicide Diuron; detected in human urine alongside 3,4-dichloroaniline .
  • Toxicity : Linked to endocrine disruption and environmental persistence .

Ketone Derivatives

1-(3,4-Dichlorophenyl)ethanone Oxime

  • Structure : Ketoxime derivative with a dichlorophenyl group.
  • Properties: CAS 71516-68-2; molecular formula C₈H₇Cl₂NO .

1-(3,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one

  • Structure: Propanone with dichlorophenyl and dimethylphenyl groups.
  • Safety Data : Classified under GHS guidelines; 100% purity with undefined acute toxicity .

Pharmaceutical Agents

(+)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane

  • Structure : Bicyclic amine with dichlorophenyl substitution.
  • Applications: Treats conditions influenced by monoamine neurotransmitters (e.g., depression, anxiety) .
  • Synthesis : Patented as a pharmaceutically active salt or prodrug .

1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione (Apoptosis Activator 2)

  • Structure : Indole-dione fused with dichlorobenzyl.
  • Applications : Induces apoptosis in cancer cells; CAS 79183-19-0 .

Structural and Functional Contrasts

Compound Class Key Features Applications Toxicity/Safety Concerns References
Urea Derivatives High polarity, hydrogen bonding Antimicrobials, herbicides Bioaccumulation, endocrine effects
Ketone Derivatives Lipophilic, stable carbonyl group Synthetic intermediates, agrochemicals Limited acute toxicity data
Pharmaceutical Agents Rigid bicyclic/heterocyclic frameworks Neurological therapies, anticancer Target-specific, low environmental risk

Key Observations :

  • Urea vs. Ketone Backbones : Urea derivatives exhibit higher polarity and are more commonly used in consumer products, whereas ketones serve as versatile intermediates.
  • Chlorophenol Toxicity: The 3,4-dichlorophenyl group may contribute to toxicity via metabolic release of chlorophenols, which are associated with hepatotoxicity and carcinogenicity .

Q & A

Q. What are the established synthetic routes for 1-Nonen-3-one, 1-(3,4-dichlorophenyl)- in laboratory settings?

The compound can be synthesized via Friedel-Crafts acylation, where 3,4-dichlorophenyl derivatives react with nonenoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:

  • Substrate Preparation : Use 3,4-dichloroaniline or 3,4-dichlorobenzene as the aromatic substrate.
  • Acylation : React with nonenoyl chloride under anhydrous conditions to prevent hydrolysis.
  • Catalyst Optimization : Adjust AlCl₃ stoichiometry (typically 1.2–1.5 equivalents) to balance reactivity and minimize side reactions like over-acylation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) isolates the product. Yields range from 45–65%, depending on steric hindrance from the dichlorophenyl group.

Q. How can researchers characterize the molecular structure of 1-Nonen-3-one, 1-(3,4-dichlorophenyl)- using spectroscopic methods?

A multi-technique approach is recommended:

  • NMR Spectroscopy :
  • ¹H NMR : Identify vinyl protons (δ 5.5–6.5 ppm, doublet for trans-configuration) and carbonyl-adjacent methylene groups (δ 2.5–3.0 ppm).
  • ¹³C NMR : Confirm the ketone carbonyl (δ 200–210 ppm) and dichlorophenyl carbons (δ 120–140 ppm).
    • IR Spectroscopy : Detect the C=O stretch (~1700 cm⁻¹) and C-Cl stretches (750–550 cm⁻¹).
    • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z ≈ 296 (C₁₅H₁₇Cl₂O) and fragment ions corresponding to dichlorophenyl loss .

Q. What experimental factors influence the stability of 1-Nonen-3-one, 1-(3,4-dichlorophenyl)- during storage?

  • Light Sensitivity : The dichlorophenyl group increases susceptibility to photodegradation. Store in amber vials under inert gas (N₂/Ar).
  • Temperature : Decomposition accelerates above 25°C; refrigeration (4°C) is advised for long-term storage.
  • Moisture : Hydrolysis of the ketone group is minimized using anhydrous solvents (e.g., dried DCM) and molecular sieves .

Advanced Research Questions

Q. How does the 3,4-dichlorophenyl substituent affect the electronic and steric properties of 1-Nonen-3-one in nucleophilic reactions?

  • Electronic Effects : The electron-withdrawing Cl groups reduce electron density at the carbonyl carbon, enhancing electrophilicity and reactivity toward nucleophiles (e.g., Grignard reagents).
  • Steric Effects : Ortho-chlorine atoms introduce steric hindrance, favoring nucleophilic attack at the less hindered para position. Computational studies (DFT) can map electrostatic potential surfaces to predict regioselectivity .

Q. What strategies can resolve contradictions in reported reaction yields for Friedel-Crafts acylation of 3,4-dichlorophenyl substrates?

  • Design of Experiments (DoE) : Systematically vary catalyst loading (0.8–2.0 eq AlCl₃), temperature (0–40°C), and solvent polarity (toluene vs. DCM).
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., diacylated species or chloride adducts).
  • Kinetic Studies : Monitor reaction progress via in situ FT-IR to optimize quenching times and minimize over-reaction .

Q. How do computational methods like DFT aid in predicting the reactivity of 1-Nonen-3-one, 1-(3,4-dichlorophenyl)- in Diels-Alder reactions?

  • Transition State Modeling : Calculate activation energies for syn vs. anti periplanar approaches of dienes (e.g., cyclopentadiene).
  • Frontier Molecular Orbital (FMO) Analysis : Identify HOMO-LUMO gaps to predict regioselectivity. The electron-deficient dichlorophenyl group lowers the LUMO energy, favoring electron-rich dienes .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

TechniqueDiagnostic Signals
¹H NMR δ 6.8–7.4 ppm (dichlorophenyl H), δ 5.6–6.2 ppm (vinyl H), δ 2.6–2.9 ppm (CH₂CO)
¹³C NMR δ 205 ppm (C=O), δ 125–140 ppm (aromatic C-Cl)
IR 1695 cm⁻¹ (C=O), 740 cm⁻¹ (C-Cl)
EI-MS m/z 296 [M]⁺, m/z 231 [M – C₅H₇O]⁺

Q. Table 2. Optimized Friedel-Crafts Acylation Conditions

ParameterOptimal RangeEffect on Yield
Catalyst (AlCl₃)1.3 eqHigher eq increases acylation but promotes byproducts
Temperature0–10°CMinimizes ketone decomposition
SolventAnhydrous DCMEnhances substrate solubility and reactivity

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